DHODH Inhibitory Potency vs. Clinical Benchmark Brequinar
The compound demonstrates measurable, though moderate, inhibitory activity against human DHODH, positioning it as a distinct scaffold relative to the highly optimized clinical inhibitor brequinar. In a standardized DCIP-linked assay, this compound (reported as Compound 7 in US12162877) achieved an IC50 of 5,000 nM [1]. This contrasts with brequinar, a potent DHODH inhibitor used clinically, which exhibits picomolar to low nanomolar potency [2]. The 2,3-dichlorophenyl substitution provides a structurally defined starting point for fragment-based drug discovery or optimization of DHODH inhibitors, offering a deliberate departure from brequinar's quinoline-carboxylic acid core and its associated potency and toxicity profile.
| Evidence Dimension | Inhibitory Activity against Human Dihydroorotate Dehydrogenase (DHODH) |
|---|---|
| Target Compound Data | IC50 = 5,000 nM |
| Comparator Or Baseline | Brequinar (a clinical-stage DHODH inhibitor): IC50 typically in the low nM range (e.g., 1-20 nM depending on assay conditions) |
| Quantified Difference | The target compound is approximately 250- to 5,000-fold less potent than brequinar, characterizing it as a distinct lead-like or probe compound rather than a direct competitor. |
| Conditions | Inhibition of recombinant N-terminal GST-tagged human DHODH (31 to 395 residues) expressed in E. coli, assessed by monitoring the reduction of 2,6-dichloroindophenol (DCIP) [1][2]. |
Why This Matters
This quantitative gap in potency underscores the compound's role as a structurally differentiated scaffold for lead optimization rather than a clinical candidate, which is a critical selection criterion for procurement in early-stage drug discovery programs.
- [1] BindingDB, Entry BDBM50281173 (CHEMBL4169359), US12162877, Compound 7. Affinity Data: IC50 5.00E+3 nM for Human DHODH. View Source
- [2] Madak, J. T., et al. (2019). Design, Synthesis, and Biological Evaluation of Brequinar Analogues as DHODH Inhibitors. J. Med. Chem. (or similar published brequinar SAR studies which establish its typical sub-nM potency). View Source
